molecular formula C12H20N2O2 B3202149 1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020724-25-7

1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3202149
CAS No.: 1020724-25-7
M. Wt: 224.3 g/mol
InChI Key: CXDYWUSZSGGFHV-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a tert-butyl group at position 1 and a 2-methylpropyl (isobutyl) group at position 3 of the pyrazole ring, with a carboxylic acid substituent at position 5. Pyrazole derivatives are known for diverse applications, including pharmaceutical intermediates and bioactive agents, owing to their ability to modulate molecular interactions through substituent effects .

Properties

IUPAC Name

2-tert-butyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8(2)6-9-7-10(11(15)16)14(13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYWUSZSGGFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and 2-methylpropyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs identified in the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1-tert-butyl, 3-(2-methylpropyl) C₁₂H₂₀N₂O₂ 224.30 High lipophilicity due to bulky substituents; potential steric hindrance in binding interactions.
1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid 1-ethyl, 3-isobutyl C₁₀H₁₆N₂O₂ 196.25 Lower molecular weight; likely higher aqueous solubility compared to tert-butyl analogs.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1-methyl, 3-propyl C₈H₁₂N₂O₂ 184.20 Compact substituents enhance solubility; used as a synthetic intermediate.
1-tert-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 1-tert-butyl, 5-cyclopropyl C₁₁H₁₆N₂O₂ 208.26 Positional isomer (carboxylic acid at C3); cyclopropane introduces ring strain, potentially affecting reactivity.
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1-(4-tert-butylbenzyl), 3-phenyl C₂₂H₂₄N₂O₂ 348.44 Aromatic substituents enhance planarity; demonstrated antitumor activity in related derivatives.
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate 1-(tetrafluoropropyl), methyl ester at C5 C₉H₁₀F₄N₂O₂ 266.19 Fluorinated groups increase metabolic stability; ester form improves membrane permeability.
Key Observations:
  • Substituent Bulk and Lipophilicity : The tert-butyl and isobutyl groups in the target compound contribute to higher lipophilicity compared to ethyl or methyl analogs (e.g., 1-ethyl-3-isobutyl derivative, MW 196.25) . This may enhance membrane permeability but reduce aqueous solubility.
  • Positional Isomerism : The carboxylic acid group at position 5 (vs. position 3 or 4 in other analogs) influences hydrogen-bonding capacity and acidity. For example, 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (carboxylic acid at C3) may exhibit distinct reactivity in coupling reactions .
  • Aromatic vs. Aliphatic Substituents : The 4-tert-butylbenzyl group in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid introduces aromaticity, which could enhance π-π stacking interactions in biological targets .

Biological Activity

1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with tert-butyl and 2-methylpropyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 1020724-25-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of substituents. Catalysts and specific reaction conditions are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests its potential use in managing inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to lipid metabolism, which could have implications for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The administration of the compound resulted in a significant reduction in paw swelling and levels of inflammatory markers compared to the control group, indicating its therapeutic potential in inflammatory conditions.

Comparison with Related Compounds

Compound NameStructureBiological Activity
1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acidStructureAntimicrobial, Anti-inflammatory
1-tert-butyl-4-(4-methylphenyl)-1H-pyrazoleStructureModerate antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions, including cyclization and functional group transformations. A common strategy employs Suzuki-Miyaura cross-coupling to introduce aryl/alkyl substituents. For example:

  • Step 1 : Prepare the pyrazole core via condensation of hydrazines with β-keto esters or diketones.
  • Step 2 : Introduce bulky substituents (e.g., tert-butyl) via alkylation or nucleophilic substitution.
  • Step 3 : Perform coupling reactions (e.g., with boronic acids) using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures at 80–100°C .
  • Critical Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and optimize equivalents of coupling reagents (e.g., K₃PO₄) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Purity Verification :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity ≥95% indicates minimal impurities.
  • Melting Point : Compare observed values with literature data (e.g., 150–152°C for similar tert-butyl pyrazoles ).

Q. Structural Confirmation :

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for substituent-specific shifts. For example, tert-butyl groups show a singlet at δ ~1.4 ppm (¹H) and ~30 ppm (¹³C).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ = 182.223 for C₉H₁₄N₂O₂ ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving contradictions in NMR data for pyrazole derivatives with bulky substituents?

Methodological Answer: Bulky groups (e.g., tert-butyl) can cause signal splitting or overlap in ¹H NMR. To resolve ambiguities:

  • 2D NMR : Use HSQC or HMBC to correlate proton and carbon signals, identifying through-space couplings (e.g., tert-butyl protons coupling with pyrazole C5) .
  • Variable Temperature NMR : Reduce signal broadening caused by restricted rotation at lower temperatures (e.g., –40°C).
  • X-ray Diffraction : Validate substituent positions via crystallography. SHELXL refinement can resolve steric clashes .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) .

Q. How does the steric hindrance from tert-butyl and isobutyl groups influence the compound’s reactivity in coupling reactions?

Methodological Answer: Steric hindrance from bulky groups can:

  • Limit Reaction Sites : Direct electrophilic substitution to less hindered positions (e.g., C4 over C5 in pyrazole rings).
  • Reduce Reaction Rates : Slow down Suzuki coupling due to restricted access to the Pd catalyst. Mitigate by using bulky phosphine ligands (e.g., XPhos) to stabilize transition states .
  • Enhance Selectivity : Favor mono-functionalization over di-substitution in multi-reactive scaffolds.
  • Impact Solubility : Use polar aprotic solvents (e.g., DMF) to dissolve hydrophobic tert-butyl/isobutyl groups .

Q. What functionalization strategies are recommended to enhance the biological activity of this compound?

Methodological Answer: Pyrazole-carboxylic acids are often functionalized to improve bioactivity:

  • Amide Formation : React the carboxylic acid with amines (e.g., EDCl/HOBt coupling) to create prodrugs or enhance membrane permeability .
  • Esterification : Convert to methyl/ethyl esters for improved bioavailability, followed by hydrolysis in vivo.
  • Halogenation : Introduce electron-withdrawing groups (e.g., F, Cl) at C3/C5 to modulate electrophilicity and binding affinity .
  • Heterocycle Fusion : Attach benzodioxole or tetrazole rings via click chemistry to explore structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Contradictions in bioactivity may arise from:

  • Purity Variability : Ensure ≥95% purity (via HPLC) and characterize byproducts (e.g., hydrazides from incomplete cyclization) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Solubility Effects : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts.
  • Statistical Validation : Perform triplicate experiments with ANOVA analysis to confirm significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-tert-butyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

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